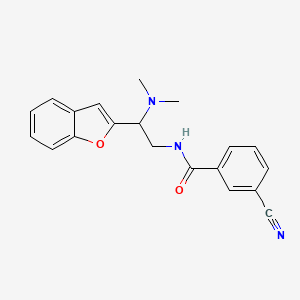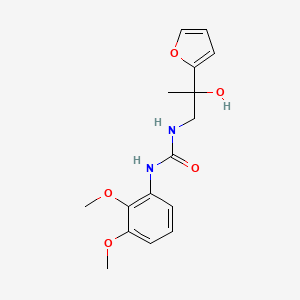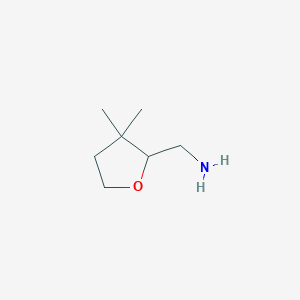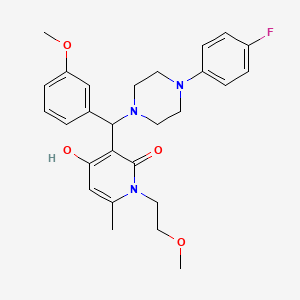![molecular formula C21H22ClN3O3S B2476166 Isopropyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878122-68-0](/img/structure/B2476166.png)
Isopropyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Isopropyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a derivative of pyrrolo[2,3-d]pyrimidine . It is a compound having a structure represented by a specific formula, or a stereoisomer, a tautomer, a deuterated form, an N-oxide, a solvate, a metabolite, a pharmaceutically acceptable salt or a prodrug thereof .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves a multi-step sequence consisting of a few key steps such as Gewald reaction, Dieckmann type cyclisation and Krapcho decarboxylation . This newly developed strategy involved construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The molecular structure of this compound is represented by a specific formula . The structure involves a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic aromatic compound consisting of fused pyrrole and pyrimidine rings .Chemical Reactions Analysis
The first Pd-catalyzed one-pot direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives has been reported . Many functional groups are well tolerated under these direct C–H arylation conditions . This protocol provides a variety of biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields .科学的研究の応用
Synthesis and Catalysis
The compound belongs to the broader class of pyranopyrimidine derivatives. Research indicates that pyranopyrimidines, particularly 5H-pyrano[2,3-d]pyrimidine scaffolds, are critical in medicinal and pharmaceutical industries due to their extensive synthetic applications and bioavailability. The synthesis of these compounds, including substituted derivatives like Isopropyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate, often involves complex pathways. Utilizing hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, has been explored to facilitate these syntheses. These compounds' structural complexity poses challenges but also offers vast possibilities for creating lead molecules in pharmaceutical research (Parmar, Vala, & Patel, 2023).
Tautomerism and Molecular Interactions
The study of tautomeric equilibria in compounds like this compound is vital, especially when considering the impact of molecular interactions on these equilibria. Such studies provide insights into the stability of different tautomeric forms and how they are influenced by environmental factors. This understanding is crucial in determining the biological activity and interaction of these compounds with biological macromolecules (Person et al., 1989).
Environmental Fate of Isomeric Compounds
Understanding the environmental fate of complex organic compounds, including isomeric forms, is crucial. Studies in this domain focus on how environmental processes like biotransformation or transfer between compartments affect these compounds. For instance, research on pesticides like DDT and its isomers provides a blueprint for understanding how similar complex compounds might behave in various environmental contexts. Such knowledge can guide the development and application of these compounds in a way that minimizes adverse environmental impacts (Ricking & Schwarzbauer, 2012).
In-vitro Anti-inflammatory Activity
Compounds within the pyrimidine class, which includes this compound, have been studied for their potential anti-inflammatory properties. In vitro studies suggest that substituted tetrahydropyrimidine derivatives exhibit significant anti-inflammatory activity, underlining the necessity for further investigation into these compounds' mechanisms and potential therapeutic applications (Gondkar, Deshmukh, & Chaudhari, 2013).
Optoelectronic Applications
The inclusion of pyrimidine structures in compounds is not limited to pharmaceutical applications but also extends to optoelectronic materials. Pyrimidine derivatives are valuable for creating novel optoelectronic materials due to their ability to integrate into π-extended conjugated systems. These materials find applications in electronic devices, luminescent elements, and image sensors, signifying the versatile potential of compounds like this compound in various scientific and industrial fields (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
特性
IUPAC Name |
propan-2-yl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-5-10-29-21-24-18-17(19(26)25-21)16(13-6-8-14(22)9-7-13)15(12(4)23-18)20(27)28-11(2)3/h5-9,11,16H,1,10H2,2-4H3,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLUGUFEPFZLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)Cl)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[benzyl(ethyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2476087.png)
![3-[4-(azepan-1-yl)phenyl]prop-2-enoic Acid](/img/structure/B2476088.png)
![4-(2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide](/img/structure/B2476090.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2476098.png)



![2-(2-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2476104.png)

